Spectroscopic data for 4-Cyclopropylmethoxy-3-methyl-benzonitrile (NMR, IR, MS)
Spectroscopic data for 4-Cyclopropylmethoxy-3-methyl-benzonitrile (NMR, IR, MS)
Spectroscopic Elucidation of 4-Cyclopropylmethoxy-3-methylbenzonitrile: A Comprehensive Technical Guide
Introduction & Structural Architecture
4-Cyclopropylmethoxy-3-methylbenzonitrile (Molecular Formula: C₁₂H₁₃NO) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of bioactive molecules, such as phosphodiesterase 4 (PDE4) inhibitors. The molecule presents a rich spectroscopic profile due to the interplay of three distinct substituents on the benzene core: an electron-withdrawing nitrile group (-C≡N), a weakly electron-donating methyl group (-CH₃), and a strongly electron-donating cyclopropylmethoxy ether linkage (-O-CH₂-C₃H₅).
As a Senior Application Scientist, the approach to structurally validating this compound relies on an orthogonal analytical strategy. No single technique is definitive; rather, Mass Spectrometry (MS) establishes the molecular formula, Fourier-Transform Infrared Spectroscopy (FT-IR) confirms the functional group dipole changes, and Nuclear Magnetic Resonance (NMR) maps the exact atomic connectivity and spatial arrangement[1].
High-Resolution Mass Spectrometry (HRMS) Profiling
To determine the exact molecular weight and confirm the molecular formula, High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI) is the method of choice.
Causality of Experimental Choice: ESI in positive ion mode (ESI+) is selected because the lone pairs on both the nitrile nitrogen and the ether oxygen serve as excellent proton-acceptor sites. This ensures efficient ionization to form the[M+H]⁺ pseudo-molecular ion. Collision-Induced Dissociation (CID) is then applied. The ether linkage is the weakest aliphatic bond in the molecule; thus, CID predictably drives the heterolytic cleavage of the O-CH₂ bond. This yields a highly stable cyclopropylmethyl cation (m/z 55.0548), which is stabilized by rapid rearrangement into a non-classical bicyclobutonium ion.
Self-Validating Protocol: LC-ESI-TOF MS
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Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution to achieve < 2 ppm mass accuracy.
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Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL in a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid (to drive protonation).
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Acquisition: Infuse the sample at 10 µL/min. Apply a capillary voltage of 3.0 kV.
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Lock Mass: Continuously infuse Leucine Enkephalin (m/z 556.2771) as an internal reference to automatically correct for thermal drift during the run.
Table 1: HRMS-ESI Data Summary
| Ion Type | Formula | Theoretical Exact Mass (m/z) | Expected Fragment Origin |
|---|---|---|---|
| [M+H]⁺ | [C₁₂H₁₄NO]⁺ | 188.1070 | Protonated parent molecule |
| Fragment 1 | [C₈H₈NO]⁺ | 134.0600 | Loss of cyclopropylmethyl radical (radical cation) |
| Fragment 2 | [C₄H₇]⁺ | 55.0548 | Cyclopropylmethyl cation |
Vibrational Spectroscopy (ATR-FTIR)
Infrared spectroscopy provides unambiguous confirmation of the nitrile and ether motifs.
Causality of Experimental Choice: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting because it is non-destructive, requires zero sample preparation, and prevents the introduction of adventitious water (which obscures the 3000–3500 cm⁻¹ region). The nitrile group (-C≡N) is highly polar; its stretching vibration induces a massive change in the molecular dipole moment, resulting in a sharp, intense absorption band at ~2225 cm⁻¹. Furthermore, the cyclopropyl C-H bonds possess higher s-character (approaching sp²) due to ring strain, which strengthens the bond and pushes the C-H stretching frequency above 3000 cm⁻¹, distinguishing it from standard aliphatic C-H stretches[1][2].
Self-Validating Protocol: ATR-FTIR
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Background Validation: Prior to sample analysis, collect a 32-scan background spectrum of the empty diamond ATR crystal. The system software automatically subtracts this to eliminate ambient CO₂ and water vapor interference.
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Sample Application: Place 2-3 mg of the neat solid compound directly onto the diamond crystal. Lower the pressure anvil until the force gauge indicates optimal optical contact.
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Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Table 2: FT-IR Peak Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |
|---|---|---|---|
| 3080, 3005 | Weak | C-H Stretch (sp² / strained) | Aromatic and Cyclopropyl C-H |
| 2920, 2860 | Medium | C-H Stretch (sp³) | Aliphatic -CH₃ and -CH₂- |
| 2225 | Strong, Sharp | C≡N Stretch | Nitrile group |
| 1600, 1500 | Medium | C=C Stretch | Aromatic ring skeleton |
| 1255 | Strong | C-O-C Asymmetric Stretch | Aryl alkyl ether linkage |
Nuclear Magnetic Resonance (NMR) Profiling
NMR is the definitive tool for mapping the connectivity of the 4-cyclopropylmethoxy-3-methylbenzonitrile skeleton.
Causality of Experimental Choice:
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Cyclopropyl Anisotropy: The cyclopropyl ring exhibits unique diamagnetic anisotropy. The circulation of electrons in the strained C-C bonds creates a strong shielding cone. Consequently, the cyclopropyl CH₂ protons are pushed unusually upfield (0.3–0.6 ppm), completely isolated from standard alkyl signals[1].
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Aromatic Electronic Effects: The -C≡N group is strongly electron-withdrawing via resonance, deshielding the ortho protons (H-2 and H-6). Conversely, the ether oxygen donates electron density into the ring, strongly shielding the proton ortho to it (H-5). This push-pull electronic system creates a highly predictable first-order splitting pattern in the aromatic region.
Self-Validating Protocol: 1D ¹H and ¹³C NMR
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
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System Suitability: Tune and match the probe to the ¹H (400 MHz) and ¹³C (100 MHz) frequencies. Lock the spectrometer to the deuterium signal of CDCl₃ to prevent field drift.
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Acquisition (¹H): Run a standard 1D sequence with a 1.0 s relaxation delay (D1) to ensure complete longitudinal relaxation (T₁) of all protons, guaranteeing accurate integration for quantitation. Collect 16 scans.
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Acquisition (¹³C): Run a proton-decoupled ¹³C sequence (zgpg30) with a 2.0 s D1. Collect 256 scans to achieve an optimal signal-to-noise ratio for quaternary carbons. Reference the spectra exactly to TMS at 0.00 ppm.
Table 3: ¹H NMR Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 0.35 - 0.40 | Multiplet | - | 2H | Cyclopropyl -CH₂- |
| 0.60 - 0.65 | Multiplet | - | 2H | Cyclopropyl -CH₂- |
| 1.25 - 1.35 | Multiplet | - | 1H | Cyclopropyl -CH- |
| 2.25 | Singlet | - | 3H | Ar-CH₃ (C3 position) |
| 3.90 | Doublet | 7.0 | 2H | -O-CH₂- |
| 6.85 | Doublet | 8.5 | 1H | Ar-H5 (ortho to ether) |
| 7.45 | Doublet of Doublets | 8.5, 2.0 | 1H | Ar-H6 (ortho to CN, meta to ether) |
| 7.50 | Doublet | 2.0 | 1H | Ar-H2 (ortho to CH₃, meta to CN) |
Table 4: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| 3.2 | CH₂ | Cyclopropyl -CH₂- (2 carbons) |
| 10.5 | CH | Cyclopropyl -CH- |
| 16.2 | CH₃ | Ar-CH₃ |
| 73.5 | CH₂ | -O-CH₂- |
| 104.0 | Quaternary (C) | Ar-C1 (Attached to CN) |
| 111.5 | CH | Ar-C5 |
| 119.5 | Quaternary (C) | -C≡N |
| 128.5 | Quaternary (C) | Ar-C3 (Attached to CH₃) |
| 132.0 | CH | Ar-C6 |
| 133.5 | CH | Ar-C2 |
| 160.5 | Quaternary (C) | Ar-C4 (Attached to Oxygen) |
Integrated Analytical Workflow
To ensure absolute trustworthiness in structural elucidation, these three techniques must be executed and interpreted as an interconnected system. The diagram below maps the logic flow from raw data acquisition to final structural verification.
Orthogonal spectroscopic workflow for the structural elucidation of the target benzonitrile.
References
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NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link][2][3][4]
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Spectrometric Identification of Organic Compounds, 8th Edition Source: Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce. John Wiley & Sons, Inc. URL:[Link][1][5][6]
